molecular formula C16H24N2O2 B2650203 Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate CAS No. 955791-28-3

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate

Cat. No.: B2650203
CAS No.: 955791-28-3
M. Wt: 276.38
InChI Key: UVDXUXLNXFEDSS-UHFFFAOYSA-N
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Description

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a carbamate derivative featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and a methyl carbamate moiety linked via an ethyl chain at the 6-position. This structure combines the rigidity of the tetrahydroquinoline ring with the functional versatility of the carbamate group.

Properties

IUPAC Name

methyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-10-18-11-4-5-14-12-13(6-7-15(14)18)8-9-17-16(19)20-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDXUXLNXFEDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate typically involves the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate carbamoylating agent. One common method is the reaction of the quinoline derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other heterocyclic compounds.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which may have different biological activities.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline/Isoquinoline Family

The compound belongs to a broader class of tetrahydroquinoline and isoquinoline derivatives, which are often modified to tune pharmacological activity or stability. Key structural comparisons include:

Compound Name Substituents (Position) Functional Group Differences Key References
Target Compound 1-propyl (1), ethyl-carbamate (6) Ethyl linker to carbamate
Methyl (1-ethyl-2-oxo-...-6-yl)carbamate [CAS:921913-26-0] 1-ethyl (1), 2-oxo (2), methyl-carbamate (6) 2-oxo group; shorter 1-alkyl chain
Methyl (1-methyl-2-oxo-...-6-yl)carbamate [CAS:922130-67-4] 1-methyl (1), 2-oxo (2), methyl-carbamate (6) 2-oxo group; methyl at 1-position
Ethyl 6,7-dimethoxy-1-methyl-...carboxylate (6d) 1-methyl (1), 6,7-dimethoxy, ethyl carboxylate (2) Carboxylate ester; methoxy substituents
Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate Phenylpropyl backbone, dihydroxyphenyl group No tetrahydroquinoline core

Key Observations :

  • The ethyl linker between the carbamate and tetrahydroquinoline core introduces conformational flexibility absent in directly substituted analogs (e.g., 6d in ) .
  • The absence of 2-oxo groups (seen in CAS:921913-26-0 and CAS:922130-67-4) may reduce metabolic susceptibility compared to ketone-containing derivatives .
Carbamate Toxicity and Substituent Effects

Carbamates exhibit varying toxicity profiles depending on their alkyl groups and metabolic pathways:

Compound Alkyl Group Carcinogenicity (Relative Potency) Metabolic Activation Required References
Target Compound Methyl Not reported (inferred lower) Likely
Ethyl carbamate Ethyl High (hepatic/lung tumors) Yes (via CYP450)
Vinyl carbamate Vinyl Very high (potent carcinogen) No (direct-acting)

Key Observations :

  • The methyl carbamate group in the target compound is expected to be less carcinogenic than ethyl or vinyl carbamates, as longer alkyl chains (e.g., ethyl) correlate with increased carcinogenicity in rodents .
  • However, the tetrahydroquinoline core may introduce unique metabolic pathways, necessitating further toxicological studies.

Key Observations :

  • The propyl substituent may increase flammability risks compared to shorter-chain analogs due to higher lipophilicity.
  • Safety protocols for carbamates (e.g., avoiding water contact,密闭 storage) are likely applicable .

Biological Activity

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula: C₁₂H₁₅N₁O₂
Molecular Weight: 205.25 g/mol
IUPAC Name: Methyl 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS Number: 1119450-28-0

The biological activity of methyl carbamate derivatives often involves modulation of neurotransmitter systems. The tetrahydroquinoline moiety is known to interact with various receptors, including NMDA receptors and other neurotransmitter systems. This interaction may lead to neuroprotective effects and alterations in synaptic plasticity.

Key Mechanisms:

  • NMDA Receptor Modulation: Compounds similar to this compound have been shown to act as NMDA receptor antagonists, which can prevent excitotoxicity associated with neurodegenerative diseases .
  • Neuroprotection: The compound may exhibit neuroprotective properties by inhibiting pathways that lead to neuronal death during conditions such as ischemia or oxidative stress .

Pharmacological Profiles

Research indicates that this compound may possess the following pharmacological activities:

Activity TypeDescription
Neuroprotective Protects neurons from damage due to excitotoxicity and oxidative stress.
Antinociceptive Exhibits pain-relieving properties in animal models.
Antidepressant-like Shows potential for alleviating symptoms of depression in preclinical studies.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various tetrahydroquinoline derivatives on cultured neurons subjected to glutamate-induced excitotoxicity. Results indicated that compounds with similar structures to this compound significantly reduced neuronal death and preserved cell viability .

Study 2: Antinociceptive Activity

In a rodent model of pain, administration of methyl carbamate derivatives demonstrated significant reductions in pain responses compared to control groups. The mechanism was attributed to modulation of pain pathways involving NMDA receptors .

Study 3: Antidepressant Effects

In another investigation focusing on behavioral assays in rodents, this compound exhibited antidepressant-like effects as evidenced by increased time spent in the open arms of an elevated plus maze.

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